5-Amino-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile
Overview
Description
5-Amino-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound characterized by its unique molecular structure, which includes an amino group, a chloro group, a methyl group, a trifluoromethyl group, and a nitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the reaction of 2-chloro-6-methylpyridine with trifluoromethylating agents followed by subsequent functional group modifications to introduce the amino and nitrile groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and solvents.
Addition: Electrophilic addition reactions may involve electrophiles and specific reaction conditions.
Major Products Formed: The reactions can yield a variety of products depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group is particularly useful in enhancing the stability and reactivity of pharmaceuticals and agrochemicals.
Biology: In biological research, 5-Amino-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile may be used as a probe to study biological systems or as a precursor for bioactive compounds.
Medicine: This compound has potential applications in the development of new drugs. Its unique structure may contribute to the design of pharmaceuticals with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which 5-Amino-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Chloro-6-methylpyridine
4-(Trifluoromethyl)pyridine
5-Amino-2-chloropyridine
Uniqueness: 5-Amino-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile stands out due to its combination of functional groups, which provides it with unique chemical properties compared to its similar compounds
Properties
IUPAC Name |
5-amino-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3N3/c1-3-6(14)5(8(10,11)12)4(2-13)7(9)15-3/h14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPYCKVEHUBYBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)C#N)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289570 | |
Record name | 5-amino-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651-78-5 | |
Record name | NSC61976 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61976 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-amino-2-chloro-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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